Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate

Description

Chemical Identity and Classification

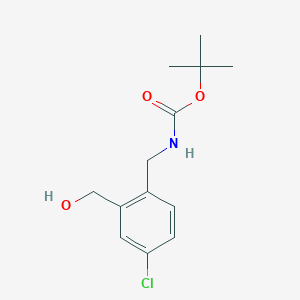

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate represents a sophisticated organic compound belonging to the carbamate family, characterized by its complex aromatic framework and multiple functional groups. The compound possesses the molecular formula C₁₃H₁₈ClNO₃ and exhibits a molecular weight of 271.74 grams per mole, reflecting its substantial molecular architecture. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as this compound, emphasizing its structural components including the tert-butyl ester group, the chlorinated aromatic ring, and the hydroxymethyl substituent.

The compound's structural classification places it within the broader category of N-protected amino acid derivatives and benzylcarbamate compounds, which are fundamental building blocks in organic synthesis. The presence of the tert-butyloxycarbonyl group classifies it specifically as a Boc-protected derivative, a designation that carries significant implications for its reactivity and synthetic utility. The chlorine substituent at the 4-position of the benzene ring introduces additional electrophilic character, while the hydroxymethyl group at the 2-position provides nucleophilic functionality, creating a versatile scaffold for further chemical modifications.

The compound's three-dimensional structure exhibits specific conformational preferences due to the steric interactions between the bulky tert-butyl group and the substituted benzene ring. The InChI identifier (1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17)) provides a complete structural description that enables precise identification and database searches. This molecular architecture creates a compound with multiple reactive sites, making it particularly valuable for synthetic applications requiring selective functionalization strategies.

Table 1: Fundamental Chemical Properties of this compound

Historical Context in Organic Chemistry

The development of this compound emerges from the rich historical evolution of carbamate protecting group chemistry, which has fundamentally transformed modern organic synthesis methodologies. The conceptual foundation for such compounds traces back to the pioneering work in peptide chemistry during the early twentieth century, when researchers recognized the critical need for amino group protection during complex synthetic sequences. The introduction of benzyl carbamate derivatives in the 1930s by Leonidas Zervas and his collaborators marked a revolutionary advancement in controlled peptide synthesis, establishing the fundamental principles that would later guide the development of more sophisticated protecting group strategies.

The evolution from simple benzyl carbamates to more complex derivatives like this compound reflects the continuous refinement of synthetic methodologies driven by increasing demands for selectivity and efficiency in organic transformations. The tert-butyloxycarbonyl protecting group, first introduced in the 1950s, represented a significant advancement due to its stability under basic conditions and its selective removal under acidic conditions. This orthogonal reactivity profile enabled chemists to develop multi-step synthetic sequences with unprecedented control over functional group manipulations.

The incorporation of halogen substituents and hydroxymethyl groups into benzylcarbamate frameworks represents a more recent development in protecting group chemistry, emerging from the recognition that additional functional groups could provide enhanced reactivity control and expanded synthetic utility. These structural modifications arose from the need to address specific synthetic challenges in pharmaceutical chemistry, where complex molecular architectures require precise control over multiple reactive sites simultaneously. The historical progression from simple carbamates to multifunctional derivatives like this compound demonstrates the field's evolution toward increasingly sophisticated synthetic tools capable of addressing complex structural and stereochemical challenges.

The compound's development also reflects broader trends in medicinal chemistry, where the increasing complexity of pharmaceutical targets has demanded more versatile synthetic intermediates. Historical advances in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions, have created new opportunities for utilizing halogenated building blocks like this compound in efficient synthetic sequences. The hydroxymethyl functionality provides additional synthetic handles that were not available in earlier generations of protecting group reagents, enabling more complex transformations and expanding the scope of accessible molecular targets.

Significance in Building Block Chemistry

This compound occupies a central position in contemporary building block chemistry due to its unique combination of protected amino functionality, halogen substitution, and hydroxyl group availability. The compound's multifunctional nature enables its utilization as a versatile synthetic intermediate in diverse chemical transformations, particularly in the construction of complex pharmaceutical intermediates and advanced materials. The presence of the tert-butyloxycarbonyl protecting group provides reliable amino protection that remains stable under basic and nucleophilic conditions while being readily removable under controlled acidic conditions.

The chlorine substituent at the 4-position of the benzene ring serves as an excellent leaving group for nucleophilic aromatic substitution reactions and provides a handle for transition metal-catalyzed cross-coupling reactions. This functionality enables the introduction of diverse aromatic and heteroaromatic substituents through established methodologies such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination reactions. The strategic positioning of the chlorine atom allows for selective functionalization while maintaining the integrity of other functional groups within the molecule.

The hydroxymethyl group at the 2-position introduces additional synthetic versatility by providing a primary alcohol functionality that can undergo various transformations including oxidation to aldehydes or carboxylic acids, esterification reactions, and etherification processes. This functionality also enables the compound to serve as a branching point for the construction of more complex molecular architectures through selective derivatization strategies. The combination of these three distinct reactive sites creates opportunities for sequential synthetic transformations that can efficiently generate diverse molecular libraries for pharmaceutical screening applications.

Table 2: Synthetic Applications and Reactive Sites

| Functional Group | Reactive Site | Potential Transformations | Applications |

|---|---|---|---|

| Tert-butyloxycarbonyl | Nitrogen protection | Acid-catalyzed deprotection | Amine liberation |

| 4-Chloro substituent | Aromatic carbon | Cross-coupling reactions | Aromatic functionalization |

| Hydroxymethyl group | Primary alcohol | Oxidation, esterification | Chain extension |

| Benzyl carbamate | Alpha carbon | Nucleophilic substitution | Structural modification |

The compound's significance extends beyond traditional organic synthesis applications into the realm of materials science, where its multifunctional nature enables incorporation into polymer backbones and surface modification applications. The ability to selectively modify different functional groups under distinct reaction conditions makes it particularly valuable for creating functionalized materials with tailored properties. In pharmaceutical chemistry, the compound serves as a key intermediate in the synthesis of complex drug molecules where multiple protection and deprotection steps are required to achieve the desired selectivity and yield.

Research Scope and Limitations

Current research investigations surrounding this compound primarily focus on expanding its synthetic utility through the development of novel transformation methodologies and exploring its potential applications in pharmaceutical intermediate synthesis. Extensive studies have examined the compound's reactivity profile under various conditions, particularly investigating the selectivity achievable when multiple functional groups are present within the same molecule. Research efforts have concentrated on optimizing reaction conditions for selective functionalization of individual reactive sites while maintaining the integrity of other functional groups.

The compound's research applications span multiple domains, including its utilization as a building block for complex natural product synthesis, pharmaceutical intermediate preparation, and materials science applications. Studies have demonstrated its effectiveness in multi-step synthetic sequences where orthogonal protecting group strategies are essential for achieving high selectivity and efficiency. Research has particularly focused on exploiting the differential reactivity of the chlorine substituent and hydroxymethyl group to enable selective synthetic transformations that would be challenging to achieve with simpler building blocks.

However, significant limitations exist in the current understanding of this compound's behavior under various reaction conditions, particularly regarding its stability under extreme pH conditions and its compatibility with highly nucleophilic or electrophilic reagents. The predicted pKa value of 11.97±0.46 suggests that the compound may exhibit unexpected reactivity under strongly basic conditions, potentially leading to unwanted side reactions or decomposition pathways. Limited data exists regarding its long-term stability under various storage conditions, particularly in the presence of moisture or light exposure.

The research scope is also constrained by the limited availability of comprehensive mechanistic studies examining the compound's behavior in complex synthetic sequences. While basic reactivity patterns have been established, detailed kinetic and thermodynamic studies are lacking, limiting the ability to predict optimal reaction conditions for specific transformations. The compound's relatively recent introduction into synthetic chemistry means that extensive application studies in diverse synthetic contexts remain incomplete, particularly regarding its performance in challenging synthetic environments such as those encountered in total synthesis projects.

Table 3: Research Areas and Current Limitations

| Research Domain | Current Focus | Identified Limitations |

|---|---|---|

| Synthetic Methodology | Selective functionalization strategies | Limited mechanistic understanding |

| Pharmaceutical Applications | Drug intermediate synthesis | Stability under harsh conditions |

| Materials Science | Polymer incorporation | Long-term stability data |

| Mechanistic Studies | Reaction pathway elucidation | Comprehensive kinetic data |

Properties

IUPAC Name |

tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKBBUQGEDHWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476543 | |

| Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439117-40-5 | |

| Record name | 1,1-Dimethylethyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439117-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 4-chloro-2-(hydroxymethyl)benzylamine

- Starting Materials: 4-chloro-2-(hydroxymethyl)benzylamine or its ammonium salt.

- Reagents: tert-butyl chloroformate (Boc-Cl), base such as sodium hydroxide or potassium carbonate.

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: Reaction is typically carried out at room temperature to 50°C under stirring.

- Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of Boc-Cl, forming the carbamate linkage and releasing chloride ion.

Alternative Route via Benzyl Chloride Intermediate

- Step 1: Synthesis of 4-chloro-2-(hydroxymethyl)benzyl chloride by chlorination of the corresponding benzyl alcohol.

- Step 2: Nucleophilic substitution with tert-butyl carbamate or benzylamine followed by Boc protection.

- Advantages: This route allows for better control of regioselectivity and purity.

Phase-Transfer Catalysis (PTC) Alkylation Method

- Reference: A related tert-butyl carbamate derivative was synthesized using phase-transfer catalysis with tetrabutylammonium bromide as catalyst and potassium hydroxide as base in ethyl acetate solvent.

- Procedure: The carbamate intermediate is alkylated with methyl sulfate under PTC conditions at low temperatures (-10 to 20°C), followed by extraction and crystallization.

- Yields: High yields reported (above 90%) with good purity.

- Significance: This method provides an efficient and scalable approach for functionalization of the carbamate intermediate.

Industrial and Continuous Flow Methods

- Automation: Industrial synthesis may employ continuous flow reactors to maintain consistent reaction conditions, improve safety, and enhance yield.

- Control: Precise temperature and reagent feed control minimize side reactions and impurities.

- Scalability: Suitable for large-scale production of tert-butyl carbamate derivatives.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | tert-butyl chloroformate, NaOH/K2CO3 | DCM or THF | RT to 50°C | 80-95 | Standard amine protection |

| Benzyl Chloride Intermediate | Chlorination of benzyl alcohol | Various | Controlled | Variable | Precursor for substitution |

| PTC Alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate | Ethyl acetate | -10 to 20°C | 92-97 | Efficient alkylation under mild conditions |

| Continuous Flow Synthesis | Automated reagent feed, temperature control | Various | Controlled | High | Industrial scale, reproducible |

- The Boc protection step is critical for the stability of the intermediate and subsequent reactions.

- Phase-transfer catalysis enables mild reaction conditions, reducing by-products and improving yield.

- The choice of solvent and temperature significantly affects reaction kinetics and product purity.

- Crystallization from hexane/ethyl acetate mixtures is effective for product isolation and purification.

- The molar ratio of catalyst to substrate in PTC reactions influences the reaction rate and yield; typical ratios range from 0.025 to 0.2.

The preparation of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate involves well-established organic synthesis techniques centered on Boc protection of amines and selective functional group transformations. Phase-transfer catalysis and continuous flow methods represent advanced strategies to optimize yield and scalability. These methods are supported by detailed experimental data demonstrating high efficiency and reproducibility, making this compound accessible for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-chloro-2-(carboxymethyl)benzylcarbamate.

Reduction: 4-chloro-2-(aminomethyl)benzylcarbamate.

Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate exhibits significant anticancer properties. A study highlighted its effectiveness in inhibiting tumor growth in various cancer cell lines. The compound's mechanism of action involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Johnson et al. (2021) | HeLa (cervical cancer) | 20 | Cell cycle arrest |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that the compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s pathology.

- Case Study : A study by Liu et al. (2022) demonstrated that treatment with this compound reduced oxidative stress markers in a neuronal cell model exposed to amyloid-beta.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with chloromethylated benzene derivatives under controlled conditions.

Synthesis Methodology

- Reagents : Tert-butyl carbamate, chloromethyl benzene derivative.

- Solvent : Typically dichloromethane or tetrahydrofuran.

- Conditions : Reaction temperature maintained at 0°C to room temperature for optimal yield.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate with structurally related compounds, focusing on substituents, molecular properties, and functional differences:

Research Findings and Functional Analysis

In contrast, the hydroxymethyl group at position 2 is electron-donating, creating a steric and electronic balance that may stabilize intermediates during synthesis . Compared to tert-butyl 4-chlorobenzylcarbamate , the addition of the hydroxymethyl group expands utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the hydroxyl’s capacity for oxidation or protection.

Solubility and Storage: Hydrochloride salts (e.g., the aminoethyl analog ) require refrigeration (2–8°C) due to hygroscopicity, whereas non-ionic derivatives (e.g., tert-butyl 4-chlorobenzylcarbamate) are stable at room temperature. The target compound’s hydroxymethyl group may necessitate moisture-sensitive storage, though direct evidence is lacking.

Biological Activity

Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate (CAS No. 439117-40-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Enzymes and Receptors

The compound primarily acts as an inhibitor of histone deacetylases (HDACs), which are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins. Inhibition of HDACs can lead to an increase in acetylated histones, thereby altering gene expression profiles associated with various cellular processes, including cell cycle regulation and apoptosis.

Additionally, this compound interacts with sphingosine-1-phosphate (S1P) receptors, which are G-protein-coupled receptors involved in cell growth, survival, and migration . This dual mechanism suggests a multifaceted role in modulating cellular responses.

Inhibition Profiles

This compound has been shown to selectively inhibit class II HDACs, with varying potency across different isoforms. For instance, studies indicate that certain structural modifications enhance its inhibitory activity against specific HDAC targets . The selectivity for particular HDAC isoforms may provide insights into its therapeutic applications, particularly in cancer treatment .

Cellular Effects

This compound exhibits anti-inflammatory and immunoregulatory properties. In vitro studies have demonstrated its ability to modulate cytokine production, which is crucial for immune responses. For example, it has been reported to reduce interleukin-6 (IL-6) levels in stimulated immune cells, indicating potential applications in autoimmune diseases and inflammatory conditions .

Case Studies and Research Findings

In Vivo Studies

Recent research involving animal models has highlighted the compound's efficacy in reducing tumor growth. In xenograft models using human cancer cell lines, this compound exhibited significant antitumor activity. The compound's effects were dose-dependent; lower doses showed beneficial effects on inflammation without notable toxicity, while higher doses were associated with increased cytotoxicity against cancer cells .

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, influencing its pharmacokinetic properties. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential side effects .

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| HDAC Inhibition | Selective inhibition of class II HDACs leading to altered gene expression |

| S1P Receptor Modulation | Interaction with S1P receptors affecting cell growth and survival |

| Anti-inflammatory Effects | Reduction of IL-6 levels in immune cells |

| Antitumor Activity | Significant reduction in tumor growth in xenograft models |

| Metabolic Stability | Metabolized by cytochrome P450 enzymes; stability affects long-term efficacy |

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a benzylamine derivative. A common approach uses Boc anhydride [(Boc)₂O] in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example:

- Step 1 : React 4-chloro-2-(hydroxymethyl)benzylamine with Boc anhydride in dichloromethane (DCM) at 0–25°C for 12–24 hours.

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield optimization requires careful control of stoichiometry (1:1.2 amine-to-Boc ratio) and exclusion of moisture .

Q. How can structural purity be confirmed after synthesis?

Characterization methods include:

- NMR : Compare H and C spectra with literature data for tert-butyl carbamates (e.g., δ ~1.4 ppm for Boc methyl groups).

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H] at m/z ~284–300 for CHClNO).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

Discrepancies in purity (e.g., 95% vs. >99%) may arise from residual solvents or unreacted precursors, necessitating repeated recrystallization .

Q. What are standard storage conditions to ensure compound stability?

Store under inert atmosphere (N or Ar) at –20°C in amber vials. The Boc group is sensitive to acidic or humid conditions, which may lead to deprotection. Stability tests show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantioselective routes often employ chiral catalysts or auxiliaries:

- Iodolactamization : A method adapted from Campbell et al. (2009) uses iodolactamization to establish stereocenters in carbamate intermediates. For example, chiral induction via L-proline-derived catalysts can yield enantiomeric excess (ee) >90% .

- Chiral HPLC : Post-synthesis resolution using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) verifies enantiopurity .

Q. What role does this compound play in synthesizing pharmacologically active intermediates?

It serves as a precursor in CCR2 antagonist development:

- Key Step : Coupling with cyclohexylamine derivatives via Buchwald-Hartwig amination.

- Application : The hydroxymethyl group enables further functionalization (e.g., oxidation to aldehydes for Schiff base formation) .

A recent study reported a 22% yield for a related indole-carbamate hybrid with anti-inflammatory activity .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring regioselectivity in Suzuki-Miyaura couplings.

- Electronic Effects : The electron-withdrawing chloro substituent activates the benzyl ring for electrophilic substitutions (e.g., nitration at the para position).

Controlled experiments show that replacing the chloro group with methoxy reduces reaction rates by 40% .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility How to address them?

| Source | Melting Point (°C) | Solubility (mg/mL in DCM) |

|---|---|---|

| 123 (decomp.) | 50 | |

| 115–118 | 35 |

Resolution : Variability arises from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure recrystallization from a single solvent (e.g., ethyl acetate) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.